molecular formula C17H20Cl2N2S B2935093 4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine CAS No. 1164564-42-4

4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine

Cat. No. B2935093
CAS RN: 1164564-42-4
M. Wt: 355.32
InChI Key: JXIOCQTVUSXBEH-CMDGGOBGSA-N
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Description

4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine (DIP) is a small organic molecule that has been used in a variety of scientific applications, including drug development and biochemistry. DIP is a member of the pyrimidine family, which are compounds that contain the functional group C4H4N2. This compound has been studied extensively due to its unique properties, which make it an attractive target for research and development.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine is not yet fully understood. However, it is believed that this compound interacts with certain proteins and enzymes in the body, which can then lead to changes in the body's chemical processes. It is also believed that this compound can interact with certain drugs, which can then lead to changes in the body's response to the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can interact with certain proteins and enzymes in the body, which can lead to changes in the body's chemical processes. Additionally, this compound has been shown to interact with certain drugs, which can lead to changes in the body's response to the drug.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine in lab experiments include its low cost and its ability to interact with proteins and enzymes in the body. Additionally, this compound has been found to be relatively stable and has a low toxicity. The main limitation of using this compound in lab experiments is that the mechanism of action is not yet fully understood, which can lead to unexpected results.

Future Directions

There are several potential future directions for research on 4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine. These include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and biochemistry. Additionally, further research could be done to explore the potential of this compound as an organic synthesis reagent. Finally, further research could be done to explore the potential of this compound as an effective therapeutic agent.

Synthesis Methods

The most common method for synthesizing 4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine is through a two-step process. The first step involves the reaction between 2,6-dichloro-4-methylstyrene and isopropylsulfanyl chloride, which produces the intermediate 4-(2,6-dichlorostyryl)-2-(isopropylsulfanyl)-1,6-dihydropyrimidine. This intermediate is then reacted with dimethylformamide to form the final product, this compound.

Scientific Research Applications

4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine has been used in a variety of scientific research applications, including drug development, biochemistry, and organic chemistry. In drug development, this compound has been used to study the effects of various drugs on the human body. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. In organic chemistry, this compound has been used to study the structure and reactivity of various organic molecules.

properties

IUPAC Name

6-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-propan-2-ylsulfanyl-1H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2S/c1-11(2)22-16-20-12(10-17(3,4)21-16)8-9-13-14(18)6-5-7-15(13)19/h5-11H,1-4H3,(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIOCQTVUSXBEH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(C=C(N1)C=CC2=C(C=CC=C2Cl)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)SC1=NC(C=C(N1)/C=C/C2=C(C=CC=C2Cl)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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